molecular formula C18H32O16 B12409043 3|A,4|A-Galactotriose

3|A,4|A-Galactotriose

Cat. No.: B12409043
M. Wt: 504.4 g/mol
InChI Key: KZZUYHVLNLDKLB-OGIKYEDASA-N
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Description

3|A,4|A-Galactotriose is a trisaccharide composed of three galactose units linked together It is a type of galactooligosaccharide, which are carbohydrates made up of a small number of galactose molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

3|A,4|A-Galactotriose can be synthesized through enzymatic hydrolysis of polysaccharides such as galactan. The process involves the use of specific enzymes like endo-β-1,4-galactanase, which breaks down the polysaccharide into smaller oligosaccharides, including this compound . The reaction typically occurs under mild conditions, with the enzyme acting at an optimal temperature and pH to maximize yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using bioreactors where the enzymatic hydrolysis takes place. The process involves the continuous feeding of the polysaccharide substrate and the enzyme, with the product being continuously extracted and purified . This method ensures a high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3|A,4|A-Galactotriose undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: β-Galactosidase enzymes under mild conditions (pH 6-7, temperature 37°C).

    Oxidation: Oxidizing agents like nitric acid or bromine water.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Hydrolysis: Produces galactose.

    Oxidation: Produces galactonic acid.

    Reduction: Produces galactitol.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Lactose: A disaccharide composed of galactose and glucose.

    Galactobiose: A disaccharide composed of two galactose units.

    Galactotetraose: A tetrasaccharide composed of four galactose units.

Uniqueness

3|A,4|A-Galactotriose is unique due to its specific linkage pattern and its ability to be selectively utilized by certain beneficial gut bacteria . This selective utilization makes it a valuable compound in promoting gut health and studying carbohydrate metabolism.

Properties

Molecular Formula

C18H32O16

Molecular Weight

504.4 g/mol

IUPAC Name

(2R,3R,4S,5R)-4-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal

InChI

InChI=1S/C18H32O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)16(11(27)8(4-22)32-18)34-17-13(29)12(28)10(26)7(3-21)31-17/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10-,11-,12-,13+,14+,15-,16-,17+,18-/m0/s1

InChI Key

KZZUYHVLNLDKLB-OGIKYEDASA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)O)O

Origin of Product

United States

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